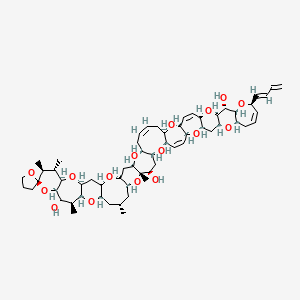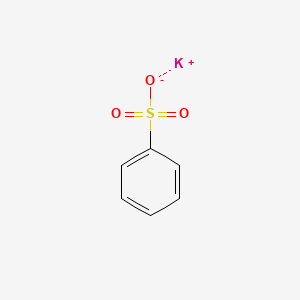
苯磺酸钾
描述
Potassium benzenesulfonate is an organosulfur compound with the chemical formula C₆H₅KO₃S. It is the potassium salt of benzenesulfonic acid and is commonly used in various industrial applications, particularly as a flame retardant in polycarbonate materials. This compound is known for its effectiveness in enhancing the flame retardancy of polymers, making it a valuable additive in the production of flame-resistant materials.
科学研究应用
Potassium benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Widely used as a flame retardant in the production of polycarbonate materials, enhancing their thermal stability and fire resistance.
作用机制
Target of Action
Similar compounds, such as alkylbenzene sulfonates, are known to interact with various biological targets, including cell membranes and proteins .
Mode of Action
It has been suggested that it functions as a sorbent . Sorption may be confined to external surfaces or, with other sorbates, lattice penetration and structural rearrangements may occur .
Biochemical Pathways
Similar compounds, such as alkylbenzene sulfonates, are known to have effects on various biochemical processes .
Pharmacokinetics
In cattle and horses, the recommended dose rate is 10 to 20 mg/kg bw/day intravenously or 24 mg/kg bw/day orally .
Result of Action
Similar compounds, such as alkylbenzene sulfonates, are known to have various effects on cells and molecules .
Action Environment
The action of potassium benzenesulphonate can be influenced by various environmental factors. For instance, alkylbenzene sulfonates, a related class of compounds, are known to be affected by environmental conditions. Their biodegradability, for example, is influenced by isomerization, specifically branching .
生化分析
Biochemical Properties
Potassium benzenesulphonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis and as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain sulfonation reactions, where it interacts with enzymes like sulfotransferases. These interactions often involve the transfer of a sulfonate group to a target molecule, which can alter the molecule’s function or activity .
Cellular Effects
Potassium benzenesulphonate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling molecules, leading to changes in cellular responses. Additionally, potassium benzenesulphonate can impact gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, potassium benzenesulphonate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium benzenesulphonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that potassium benzenesulphonate remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to potassium benzenesulphonate can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of potassium benzenesulphonate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At high doses, potassium benzenesulphonate can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage. Threshold effects have been observed, where specific dosages result in significant changes in biological responses .
Metabolic Pathways
Potassium benzenesulphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, potassium benzenesulphonate can influence the activity of enzymes involved in the sulfonation pathway, leading to changes in the production and utilization of sulfonated compounds .
Transport and Distribution
Within cells and tissues, potassium benzenesulphonate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of potassium benzenesulphonate within different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s overall biological effects .
Subcellular Localization
The subcellular localization of potassium benzenesulphonate plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, potassium benzenesulphonate may localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. These localization patterns are essential for understanding the compound’s role in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Potassium benzenesulfonate can be synthesized through the sulfonation of benzene followed by neutralization with potassium hydroxide. The general reaction involves the treatment of benzene with sulfuric acid to form benzenesulfonic acid, which is then neutralized with potassium hydroxide to yield potassium benzenesulfonate.
Reaction Steps:
Sulfonation: [ \text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} ]
Neutralization: [ \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{K} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of potassium benzenesulfonate typically involves large-scale sulfonation reactors where benzene is continuously fed and reacted with sulfuric acid. The resulting benzenesulfonic acid is then neutralized with potassium hydroxide in a controlled environment to ensure high purity and yield.
化学反应分析
Types of Reactions
Potassium benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Alkyl benzenesulfonates.
Oxidation: Benzenesulfonic acid.
Reduction: Benzenesulfonyl derivatives.
相似化合物的比较
Similar Compounds
Benzenesulfonic Acid: The parent compound, which is more soluble in water and less effective as a flame retardant.
Potassium Trimethylsilylbenzenesulfonate: A derivative with lower water solubility and higher flame retardancy compared to potassium benzenesulfonate.
Perfluorobutane Sulfonate: Another flame retardant with different chemical properties and applications.
Uniqueness
Potassium benzenesulfonate is unique due to its balance of water solubility and flame retardancy. While other compounds like potassium trimethylsilylbenzenesulfonate may offer higher flame retardancy, they are less soluble in water, making potassium benzenesulfonate a versatile choice for various applications.
属性
IUPAC Name |
potassium;benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.K/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHITAVUODQNA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98-11-3 (Parent) | |
| Record name | Potassium benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00239414 | |
| Record name | Potassium benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-55-4 | |
| Record name | Potassium benzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM BENZENESULPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6905CPD9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


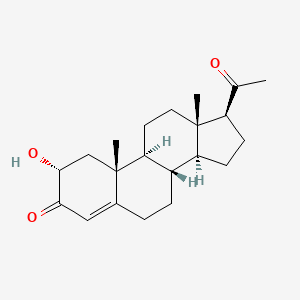
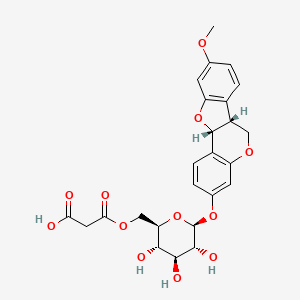








![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)
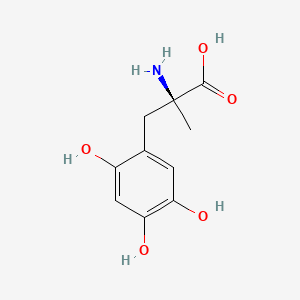
![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)
